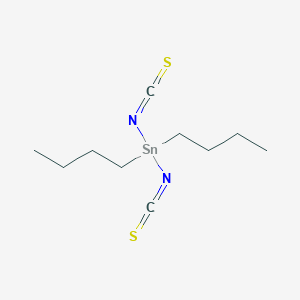

Diisothiocyanate de dibutylétain

Vue d'ensemble

Description

Dibutyltin diisothiocyanate is an organotin compound that has gained attention due to its versatile applications in various fields, including industrial catalysis and polymer chemistry. This compound is characterized by the presence of two butyl groups and two isothiocyanate groups attached to a central tin atom.

Applications De Recherche Scientifique

Dibutyltin diisothiocyanate has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in the synthesis of polyurethanes and other polymers.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the preparation of advanced materials with unique properties, such as coatings and adhesives.

Mécanisme D'action

Target of Action

Dibutyltin diisothiocyanate (DBTD) primarily targets the formation of urethanes by reacting an isocyanate with an alcohol . It is an industrially important catalyst that works for both aliphatic and aromatic isocyanates .

Mode of Action

DBTD facilitates the formation of urethanes by catalyzing the reaction between isocyanates and alcohols . This catalyst is more effective for aliphatic isocyanates than aromatic isocyanates in industrial applications . The carboxylate ligand of the catalyst contributes to the catalysis of aliphatic isocyanates, whereas the ligand has no effect for the catalysis of aromatic isocyanates .

Biochemical Pathways

The primary biochemical pathway influenced by DBTD is the formation of urethanes. Urethanes are formed by the reaction of an isocyanate with an alcohol, a process that DBTD catalyzes . This reaction is key to the field of surface coatings, an area of urethane technology that is rapidly gaining popularity due to ongoing performance improvements .

Pharmacokinetics

It is known that dbtd is a solid compound , which may influence its bioavailability and distribution.

Result of Action

The primary result of DBTD’s action is the formation of urethanes. These compounds have a wide range of applications, including surface coatings, adhesives, sealants, binders, elastomer fibers, microporous rubbers, and foams . The formation of these urethanes is facilitated by DBTD’s catalytic action on the reaction between isocyanates and alcohols .

Action Environment

Environmental factors can significantly influence the adsorption, desorption, and toxicity of butyltins, including DBTD . Factors such as pH and salinity, as well as the presence of minerals, organic carbons, and quartz in the environment, can affect the action and efficacy of DBTD .

Analyse Biochimique

Biochemical Properties

Dibutyltin diisothiocyanate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the nuclear receptors PPARγ and RXRα. These receptors are crucial in regulating gene expression related to adipogenesis and inflammation. Dibutyltin diisothiocyanate acts as a partial agonist of PPARγ and RXRα, influencing the transcriptional activity of these receptors . Additionally, dibutyltin diisothiocyanate interacts with vanadyl salicylaldimine β-ketimine and acetylacetonato complexes, further highlighting its role in biochemical reactions .

Cellular Effects

Dibutyltin diisothiocyanate has notable effects on various types of cells and cellular processes. In mammalian cells, it has been shown to induce adipogenesis, the process by which preadipocytes differentiate into adipocytes. This effect is mediated through its interaction with PPARγ, leading to the expression of adipogenic markers such as Fabp4, Adipoq, and Glut4 . Furthermore, dibutyltin diisothiocyanate has anti-inflammatory properties, as it inhibits the expression of proinflammatory genes in 3T3-L1 cells and RAW 264.7 macrophages . These cellular effects underscore the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of dibutyltin diisothiocyanate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a partial agonist of PPARγ and RXRα, dibutyltin diisothiocyanate binds to these nuclear receptors, modulating their transcriptional activity . This binding leads to the activation of adipogenic pathways and the inhibition of inflammatory pathways. Additionally, dibutyltin diisothiocyanate interacts with vanadyl salicylaldimine β-ketimine and acetylacetonato complexes, further influencing biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibutyltin diisothiocyanate can change over time due to its stability, degradation, and long-term impact on cellular functionStudies have shown that dibutyltin diisothiocyanate can maintain its biochemical activity over extended periods, but the specific temporal changes in its effects on cellular function remain to be fully elucidated .

Dosage Effects in Animal Models

The effects of dibutyltin diisothiocyanate vary with different dosages in animal models. At lower doses, the compound has been observed to induce adipogenesis and exhibit anti-inflammatory properties. At higher doses, dibutyltin diisothiocyanate can have toxic or adverse effects, including potential endocrine disruption and reproductive toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Dibutyltin diisothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PPARγ and RXRα plays a crucial role in its metabolic effects, as these receptors are key regulators of lipid metabolism and energy homeostasis . Additionally, dibutyltin diisothiocyanate’s interactions with vanadyl salicylaldimine β-ketimine and acetylacetonato complexes further influence its metabolic pathways .

Transport and Distribution

Within cells and tissues, dibutyltin diisothiocyanate is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. This distribution pattern is influenced by its binding to nuclear receptors and other biomolecules, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

Dibutyltin diisothiocyanate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is primarily localized in the nucleus, where it interacts with nuclear receptors such as PPARγ and RXRα . This nuclear localization is essential for its role in regulating gene expression and modulating cellular processes. Additionally, dibutyltin diisothiocyanate may localize to other subcellular compartments, depending on its interactions with specific biomolecules and cellular conditions .

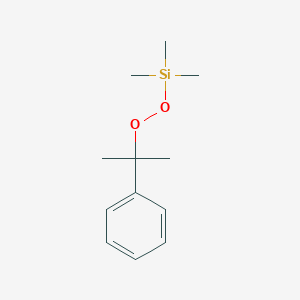

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibutyltin diisothiocyanate can be synthesized through the reaction of dibutyltin dichloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of dibutyltin diisothiocyanate and potassium chloride as a by-product.

Industrial Production Methods

On an industrial scale, the preparation of dibutyltin diisothiocyanate involves the use of dibutyltin dichloride and potassium thiocyanate in a solvent system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

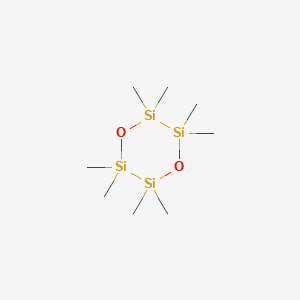

Analyse Des Réactions Chimiques

Types of Reactions

Dibutyltin diisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

Coordination Reactions: The tin atom can coordinate with various ligands, forming complexes with different properties.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Solvents: Organic solvents such as acetone and dichloromethane are frequently used in these reactions.

Temperature and Pressure: Reactions are typically carried out under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from the reactions of dibutyltin diisothiocyanate depend on the nature of the nucleophile and the reaction conditions. For example, reaction with amines can lead to the formation of dibutyltin diamides.

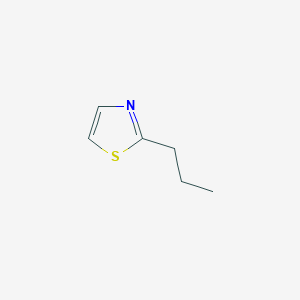

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dibutyltin dichloride

- Dibutyltin dilaurate

- Dibutyltin oxide

Uniqueness

Dibutyltin diisothiocyanate is unique due to the presence of isothiocyanate groups, which impart distinct reactivity and properties compared to other dibutyltin compounds. This makes it particularly useful in specific catalytic and synthetic applications.

Propriétés

IUPAC Name |

dibutyl(diisothiocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGWEJONYVDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430230 | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15719-34-3 | |

| Record name | NSC292417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyldiisothiocyanatostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

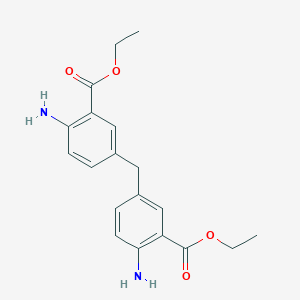

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.